molecular formula C10H18O3 B186674 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol CAS No. 135761-76-1

2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol

Cat. No.: B186674
CAS No.: 135761-76-1
M. Wt: 186.25 g/mol
InChI Key: TXUGEISFHODXQL-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[45]decan-8-yl)ethanol is an organic compound with the molecular formula C10H18O3 It is characterized by a spirocyclic structure containing a 1,4-dioxane ring fused to a decane ring, with an ethanol group attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol typically involves the formation of the spirocyclic structure followed by the introduction of the ethanol group. One common method starts with the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxane ring. This intermediate is then subjected to hydrazone formation and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. Finally, the iodinated compound undergoes aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The spirocyclic structure may also play a role in its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]decane: Similar spirocyclic structure but with a different ring size.

    1,4-Dioxaspiro[4.5]decane: Lacks the ethanol group, making it less versatile in chemical reactions.

Uniqueness

2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol is unique due to the presence of both the spirocyclic structure and the ethanol group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUGEISFHODXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CCO)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473076
Record name 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135761-76-1
Record name 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Ethyl 1,4-dioxaspiro[4.5]dec-8-ylacetate (3.40 g, 0.0149 mol) prepared according to the procedure of Itagaki, Noriaki; Kimura, Mari; Sugahara, Tsutomu; Iwabuchi, Yoshiharu. (Organic Letters 2005; 7 (19); 4181-4183.) was dissolved in ether (30.00 mL) and the mixture was cooled to 0° C. To the reaction was added 1.00 M lithium tetrahydroaluminate in ether (15.0 mL) and the resulting mixture was stirred at 0° C. for 60 minutes and at 25° C. for 2 hours. The reaction was cooled and water (0.40 mL, 0.022 mol) was added, followed by 1.00 M sodium hydroxide (0.40 mL). To the reaction was then added ether (100.00 mL) and the solid that precipitated was filtered off. The filtrate was concentrated using a rotary evaporator to give the product. 1H NMR(CDCl3): 3.94 (s, 4H), 3.67 (t, 2H), 1.20-1.80 (m, 11H).
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 19 )
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
30 mL
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solvent
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Reaction Step Three
Name
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15 mL
Type
solvent
Reaction Step Three
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Quantity
0.4 mL
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ethyl 1,4-dioxaspiro[4.5]dec-8-ylacetate (3.40 g, 0.0149 mol) prepared according to the procedure of Itagaki, Noriaki; Kimura, Mari; Sugahara, Tsutomu; Iwabuchi, Yoshiharu. (Organic Letters 2005; 7(19); 4181-4183.) was dissolved in ether (30.00 mL) and the mixture was cooled to 0° C. To the reaction was added 1.00 M lithium tetrahydroaluminate in ether (15.0 mL) and the resulting mixture was stirred at 0° C. for 60 minutes and at 25° C. for 2 hours. The reaction was cooled and water (0.40 mL, 0.022 mol) was added, followed by 1.00 M sodium hydroxide (0.40 mL). To the reaction was then added ether (100.00 mL) and the solid that precipitated was filtered off. The filtrate was concentrated using a rotary evaporator to give the product. 1H NMR (CDCl3): 3.94 (s, 4H), 3.67 (t, 2H), 1.20-1.80 (m, 11H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a mixture of lithium aluminium hydride (831 mg) and anhydrous tetrahydrofuran (70 ml) at 0° C. was added a solution of ethyl 1,4-dioxaspiro[4.5]decane-8-acetate of Example 90 (2) (5.0 g) in anhydrous tetrahydrofuran (30 ml). The mixture was gradually warmed to about 25° C., stirred for 3 hours, and then sodium fluoride, water and dichloromethane were added to the reaction mixture. The precipitate was filtrated off with Celite, the filtrated organic layer was dried over sodium sulfate. The solvent was removed in vacuo from the organic layer to give 4.18 g of 8-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decane.
Quantity
831 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
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solvent
Reaction Step Two
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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate from Step 1 (3.31 g, 14.5 mmol) in Et2O (80 mL) at 0° C. under N2 was added LiAlH4 (1M in THF, 13.66 mL, 13.66 mmol) in 15 min. The resulting mixture was stirred at 0° C. for another 20 min and quenched by addition of saturated aqueous NH4Cl solution, extracted with EtOAc, dried over Na2SO4. Filtration and evaporation to dryness gave the alcohol as white solid (2.76 g, 100%). LC/MC: 187.1 (MH)
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
13.66 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods V

Procedure details

To a mixture of lithium aluminum hydride (42.5 g, 1.12 mol) in THF (1200 mL) is carefully added crude 8-ethoxycarbonylmethyl-1,4-dioxaspiro[4.5]decane (174.7 g) in THF solution (640 mL) at 0° C. under argon atmosphere. After stirring for 10 min at ambient temperature, Na2SO4-10H2O (360.9 g) is added at 0° C., and the mixture is stirred for additional 3 hours. Insoluble matter is filtered and washed with EtOAc, and the filtrate is concentrated in vacuo to afford crude 2-(1,4-dioxaspiro[4.5]dec-8-yl)ethanol (139.5 g). The crude product is used without further purification.
Quantity
42.5 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
174.7 g
Type
reactant
Reaction Step Two
Name
Quantity
640 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2SO4-10H2O
Quantity
360.9 g
Type
reactant
Reaction Step Three

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